2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride
Description
2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride is a bicyclic organic compound combining morpholine and piperidine moieties. The compound is listed as a reagent in biochemical supply chains, including applications in ELISA kits, cell culture, and antibody production .
Properties
IUPAC Name |
2-methyl-4-piperidin-4-ylmorpholine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-9-8-12(6-7-13-9)10-2-4-11-5-3-10;;/h9-11H,2-8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFISZGCJHZTEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride typically involves the reaction of 2-methylmorpholine with piperidine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The exact reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is optimized for maximum yield and efficiency. The product is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield N-oxides, reduction reactions yield amines, and substitution reactions yield various substituted derivatives of the compound .
Scientific Research Applications
Neuropharmacology
One of the most prominent applications of 2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride is in neuropharmacology. Preliminary studies indicate that this compound may inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Inhibition of this enzyme can lead to increased levels of acetylcholine, which is crucial for memory and learning functions.
Case Studies
- Acetylcholinesterase Inhibition :
- Objective : Investigate the potential of this compound as an acetylcholinesterase inhibitor.
- Findings : The compound demonstrated significant inhibition activity, suggesting its potential use in treating cognitive disorders.
Anticancer Research
Another area of interest is the compound's anticancer properties. Various derivatives of this compound have shown promising results in inducing apoptosis in cancer cells.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-4-(piperidin-4-yl)morpholine | Morpholine ring with piperidine | Potential anticancer activity |
| 4-(Piperidin-1-yl)morpholine | Piperidine attached to morpholine | Neuroprotective properties |
| 1-(Piperidin-4-yl)ethanone | Ketone functional group on piperidine | Antidepressant effects |
Binding Affinity Studies
Research has also focused on the binding affinity of this compound to various receptors and enzymes. These studies are crucial for understanding the pharmacodynamics of the compound and its potential therapeutic uses.
Synthesis and Derivatives
The synthesis of this compound typically involves reductive amination processes using morpholine derivatives. The ability to create various derivatives allows researchers to explore different biological activities and optimize therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Stereochemistry |
|---|---|---|---|---|
| 2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride | Not explicitly provided | — | Methyl group on morpholine | Likely 2 stereocenters |
| (2R,6S)-2,6-Dimethyl-4-piperidin-4-ylmorpholine dihydrochloride hydrate | C₁₁H₂₆Cl₂N₂O₂ | 289.241 | Two methyl groups on morpholine, hydrate | Defined (2R,6S) configuration |
| 4-(Diphenylmethoxy)piperidine Hydrochloride | C₁₈H₂₁NO•HCl | 303.83 | Diphenylmethoxy on piperidine | No stereochemistry noted |
| 4-(2-Chloroethyl)morpholine Hydrochloride | Not explicitly provided | — | Chloroethyl group on morpholine | — |
Key Observations :
- Morpholine vs. Piperidine Modifications: The target compound and (2R,6S)-dimethyl analog feature morpholine-piperidine fusion, while 4-(Diphenylmethoxy)piperidine is a mono-cyclic piperidine derivative. The diphenylmethoxy group increases hydrophobicity compared to the methyl groups in the morpholine derivatives .
- Stereochemistry : The (2R,6S)-dimethyl analog has defined stereocenters, which may enhance its specificity in chiral environments (e.g., enzyme binding) compared to the target compound, whose stereochemical details are unspecified .
- Hydrate Formation: The dimethyl analog exists as a hydrate, likely improving aqueous solubility compared to non-hydrated hydrochloride salts .
Table 2: Toxicity and Regulatory Data
Key Observations :
- Acute Toxicity : Only 4-(Diphenylmethoxy)piperidine Hydrochloride has documented acute toxicity (harmful, with delayed effects upon exposure) . The absence of data for the target compound and its analogs highlights a critical research gap.
Biological Activity
2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly in neuropharmacology and oncology. This compound features a morpholine ring substituted with a piperidine moiety and a methyl group, which contributes to its unique biological properties. The dihydrochloride salt form enhances its solubility, making it suitable for various pharmacological applications.
- Molecular Formula : C12H18Cl2N2O
- Molecular Weight : Approximately 257.20 g/mol
Synthesis
The synthesis of this compound typically involves:
- Reductive Amination : This method includes the reaction of morpholine derivatives with piperidine under controlled conditions.
- Reagents : Common reagents include reducing agents such as sodium borohydride and solvents like dimethylformamide (DMF) or acetonitrile.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several notable biological activities:
-
Neuropharmacological Effects :
- Acetylcholinesterase Inhibition : This activity is particularly relevant for neurodegenerative diseases like Alzheimer's disease, where acetylcholine levels are crucial for cognitive function.
- Potential Neuroprotective Properties : The compound may protect neuronal cells from apoptosis, contributing to its therapeutic potential in neurodegenerative disorders.
-
Anticancer Activity :
- Mechanisms of Action : It has shown promise in inducing apoptosis in tumor cells, which is critical for cancer therapy.
- In Vitro Studies : Various derivatives of this compound have been tested against cancer cell lines, indicating significant cytotoxic effects and the ability to inhibit tumor growth through apoptosis pathways.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Neuroprotective | Acetylcholinesterase inhibition | |
| Anticancer | Induction of apoptosis in tumor cells | |
| Protein Interaction | Binding affinity studies with receptors |
Case Study: Neuroprotective Effects
In a study investigating the neuroprotective effects of this compound, researchers found that the compound significantly reduced cell death in neuronal cultures exposed to neurotoxic agents. The mechanism was attributed to the inhibition of acetylcholinesterase, leading to increased acetylcholine levels and enhanced synaptic transmission.
Case Study: Anticancer Activity
In another study, derivatives of this compound were evaluated for their anticancer properties against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent cytotoxic effects. The mechanism was linked to the activation of apoptotic pathways, confirmed through flow cytometry analyses .
Q & A
Q. Why do NMR spectra of synthesized batches show unexpected peaks?
- Potential Issues :
- Byproducts : Incomplete purification (e.g., residual morpholine precursors) .
- Tautomerism : pH-dependent equilibrium between protonated and free base forms .
- Solution : Repurify via preparative HPLC (C18 column, acetonitrile/water gradient) and reanalyze at neutral pH .
Methodological Tables
| Analytical Techniques | Key Parameters | Reference Standards |
|---|---|---|
| HPLC purity analysis | C18 column, 0.1% TFA in H₂O/MeCN | EP/BP impurity standards |
| NMR structural confirmation | 500 MHz, DMSO-d6, 25°C | PubChem data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
